3-(1H-pyrrol-1-yl)propanoic acid (CAS 89059-06-3), frequently designated as 1-(2-carboxyethyl)pyrrole or pyrrole-1-propionic acid, is a bifunctional electroactive monomer primarily procured for the synthesis of functionalized conducting polymers. The molecule features a polymerizable pyrrole ring coupled to a terminal carboxylic acid via a three-carbon aliphatic spacer. This structural configuration allows it to undergo chemical or electrochemical oxidative polymerization, forming polyanionic films. In industrial and advanced laboratory procurement, this compound is selected over inert structural analogs because its pendant carboxylate groups serve as direct, high-efficiency anchoring sites for the covalent immobilization of biomolecules, nanomaterials, and secondary polymer grafts via standard carbodiimide (EDC/NHS) coupling chemistries [1].
Substituting 3-(1H-pyrrol-1-yl)propanoic acid with unsubstituted pyrrole or shorter-chain analogs (e.g., 3-pyrroleacetic acid) fundamentally compromises device stability and functionalization capacity. While unsubstituted pyrrole yields highly conductive polypyrrole (PPy) films, it lacks reactive functional groups, forcing manufacturers to rely on the physical entrapment of enzymes or antibodies during electropolymerization. This physical doping inevitably leads to biomolecule leaching, signal degradation, and poor long-term stability in continuous monitoring applications. Conversely, while C-substituted or shorter-chain N-substituted pyrroles offer functional handles, the specific three-carbon propanoic acid spacer in CAS 89059-06-3 provides optimal steric flexibility. This spacer length minimizes steric hindrance during bulky enzyme conjugation while maintaining a sufficiently short electron-tunneling distance to the conductive polymer backbone, a balance that generic substitutes fail to achieve [1].
In the fabrication of implantable biotransducers, the method of enzyme integration dictates long-term performance. When Glucose Oxidase (GOx) is covalently monomerized using 3-(1H-pyrrol-1-yl)propanoic acid prior to electropolymerization, the resulting functionalized polymer network exhibits significantly higher intrinsic electrode activity compared to baseline systems. Specifically, native GOx physically entrapped within an unfunctionalized polypyrrole (PPy) membrane suffers from leaching and conformational restriction, whereas the N-substituted pyrrole-propionic acid system covalently anchors the enzyme, maintaining active site accessibility and yielding superior maximum catalytic current densities [1].
| Evidence Dimension | Enzyme electrode activity and stability |
| Target Compound Data | Poly(pyrrole-1-propionic acid) with covalently bound GOx |
| Comparator Or Baseline | Unmodified polypyrrole with physically entrapped GOx |
| Quantified Difference | Covalent anchoring yields higher maximum current and prevents enzyme leaching compared to physical entrapment. |
| Conditions | Electropolymerized microdisc electrode arrays in physiological buffer. |
Procuring this functionalized monomer is essential for manufacturing continuous biosensors where enzyme leaching would otherwise cause premature device failure.
For electrochemical sensors operating in complex biological fluids, the matrix must reject electroactive interferents. Electropolymerized films of 3-(1H-pyrrol-1-yl)propanoic acid (pPPA) possess a strong polyanionic character at physiological pH due to the dense array of deprotonated carboxylate groups. When compared to bare or unmodified conductive electrodes, the pPPA film demonstrates extreme permselectivity. It effectively repels high concentrations (up to 100 mM) of endogenous anionic interferents such as ascorbic acid and uric acid, enabling the selective, low-limit detection of target analytes like dopamine (down to 50 nM) without surface fouling [1].
| Evidence Dimension | Electroactive interference exclusion |
| Target Compound Data | Electropolymerized pPPA film |
| Comparator Or Baseline | Bare boron-doped diamond (BDD) or unmodified PPy |
| Quantified Difference | Complete exclusion of 100 mM ascorbic/uric acid, maintaining 50 nM dopamine sensitivity. |
| Conditions | Cyclic voltammetry and amperometry in physiological conditions (pH 7.4). |
Buyers developing neurochemical sensors or blood-contacting electrodes must select this monomer to inherently block background noise from common biological acids.
The terminal carboxylic acid of 3-(1H-pyrrol-1-yl)propanoic acid allows for highly efficient carbodiimide crosslinking of antibodies, directly impacting assay sensitivity. When utilized as the immobilization matrix for anti-mouse IgG, the covalently bonded pPPA immunosensor achieved a detection limit of 20 pg/mL in optimized buffer conditions, exhibiting a broad dynamic range spanning 5 orders of magnitude. In contrast, attempts to physically entrap the same probes within the polymer matrix yielded inferior detection limits and higher background noise, proving that the covalent handle is strictly required for ultra-sensitive point-of-care diagnostics[1].
| Evidence Dimension | Limit of Detection (LOD) for IgG |
| Target Compound Data | Covalently bonded IgG on pPPA film |
| Comparator Or Baseline | Physically entrapped IgG in polymer matrix |
| Quantified Difference | Covalent bonding achieved an LOD of 20 pg/mL, significantly outperforming non-covalent entrapment. |
| Conditions | Amperometric immunoassay using p-aminophenyl phosphate substrate at pH 9.6. |
Justifies the procurement of this specific monomer for diagnostic platforms requiring picogram-level sensitivity and high reproducibility.
While 3-(1H-pyrrol-1-yl)propanoic acid provides essential functional groups, its N-substitution inherently disrupts the planarity of the polypyrrole backbone, creating a trade-off with electrical conductivity. Optimization studies on graphene screen-printed electrodes reveal that increasing the monomer concentration beyond 5 mM or exceeding 5 cyclic voltammetry cycles during electropolymerization leads to excessive polymer thickness. This over-polymerization disrupts electron transfer, resulting in a sharp increase in charge transfer resistance (Rct) and a drop in the current response. Therefore, it is critical to procure and apply this monomer in strictly controlled, low-concentration regimes (e.g., copolymerization) to balance carboxylic group density with baseline conductivity [1].
| Evidence Dimension | Charge transfer resistance (Rct) and conductivity |
| Target Compound Data | Optimized pPPA deposition (≤ 5 mM, ≤ 5 cycles) |
| Comparator Or Baseline | Over-polymerized pPPA (> 5 mM) |
| Quantified Difference | Concentrations > 5 mM cause Rct to increase significantly, degrading the electroanalytical current response. |
| Conditions | Electrochemical impedance spectroscopy (EIS) on graphene screen-printed electrodes. |
Informs the buyer's formulation strategy, dictating that this monomer should be used as a surface-functionalizing layer or co-monomer rather than a thick bulk conductor.
Selected as the primary functional monomer to covalently anchor oxidoreductase enzymes via EDC/NHS chemistry, preventing enzyme leaching and extending the operational lifespan of continuous in vivo monitoring devices [1].
Utilized to electropolymerize ultra-thin, carboxyl-rich recognition layers on screen-printed electrodes, enabling rapid, high-density coupling of antibodies for picogram-level biomarker detection [1].
Applied as a selective polymeric coating on neural probes to electrostatically repel anionic interferents (like ascorbic acid and uric acid) while allowing the precise quantification of cationic neurotransmitters such as dopamine [1].
Procured as a reactive macromonomer initiator to graft biodegradable polyesters (e.g., polycaprolactone or polyhydroxybutyrate) onto a conductive polypyrrole backbone, creating electroactive scaffolds for tissue engineering [1].
Irritant